N-(4-methyl-1,3-thiazol-2-yl)-4-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine
Description
Properties
IUPAC Name |
4-methyl-N-[4-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)pyrimidin-2-yl]-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6S2/c1-10-9-24-17(20-10)23-16-19-7-5-13(22-16)14-11(2)21-15(25-14)12-4-3-6-18-8-12/h3-9H,1-2H3,(H,19,20,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNWVJPMILLZRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC2=NC=CC(=N2)C3=C(N=C(S3)C4=CN=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methyl-1,3-thiazol-2-yl)-4-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₃N₅S₂ |
| Molecular Weight | 293.39 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1484434-12-9 |
Anticancer Activity
Research indicates that thiazole derivatives exhibit notable anticancer properties. For instance, compounds with thiazole moieties have been tested against various cancer cell lines, demonstrating significant cytotoxic effects.
A study conducted by Evren et al. (2019) evaluated novel thiazole derivatives against A549 human lung adenocarcinoma cells and NIH/3T3 mouse embryoblast cells. The compound demonstrated strong selectivity with an IC50 value indicating effective inhibition of cell proliferation .
Antimicrobial Activity
Thiazole derivatives have also shown promising antimicrobial activity. In a recent study, compounds similar to this compound were tested against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. The results indicated that these compounds could serve as potential candidates for treating resistant bacterial infections .
The biological activity of this compound is attributed to its ability to interact with specific biological targets. The thiazole ring is known to enhance the compound's lipophilicity and ability to penetrate cellular membranes, facilitating its interaction with intracellular targets.
Structure–Activity Relationship (SAR)
The presence of the methyl groups on the thiazole rings appears to enhance the biological activity by increasing the electron density, which may improve binding affinity to target proteins. For example, in studies involving structural analogs, modifications in the thiazole and pyridine rings significantly influenced the anticancer and antimicrobial activities .
Case Studies
- Antitumor Activity
- Antimicrobial Efficacy
Scientific Research Applications
Structural Features
The structure includes two thiazole rings and a pyrimidine moiety, which contribute to its biological activity. The presence of multiple nitrogen atoms and sulfur in the structure enhances its potential interactions with biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to N-(4-methyl-1,3-thiazol-2-yl)-4-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine exhibit promising anticancer properties. Research has focused on their ability to inhibit specific kinases involved in cancer cell proliferation. For instance, derivatives of thiazole and pyrimidine have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
Antimicrobial Properties
Thiazole derivatives have been extensively studied for their antimicrobial properties. Compounds with similar structures have demonstrated activity against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways essential for microbial survival .
Neurological Applications
There is emerging evidence that thiazole-containing compounds may have neuroprotective effects. Studies suggest that these compounds can modulate neurotransmitter systems and provide protection against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory potential of thiazole derivatives. These compounds may inhibit pro-inflammatory cytokines and enzymes, suggesting their use as therapeutic agents in inflammatory diseases such as arthritis .
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry evaluated a series of thiazole-pyrimidine derivatives for anticancer activity. The lead compound exhibited IC50 values in the nanomolar range against several cancer cell lines, indicating potent activity. Further mechanistic studies revealed that it inhibited the phosphorylation of critical signaling pathways involved in cell cycle regulation .
Case Study 2: Antimicrobial Efficacy
In another investigation, researchers synthesized various thiazole derivatives and tested their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results showed that certain compounds had minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting their potential as new antimicrobial agents .
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Systems
N2-(3-Pyridyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (C15H13N3OS)
- Structure : Contains a thiazol-2-amine core with a pyridin-3-yl group and a 4-methoxyphenyl substituent.
- Key Differences : Lacks the pyrimidine core and dual thiazole rings present in the target compound.
3-Methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine
- Structure : Features a pyrazole-thiazole hybrid with a 4-methylphenyl group.
- The methylphenyl group may sterically hinder interactions with flat binding pockets compared to the pyridinyl group in the target .
4-{4-Methyl-2-[(methyl)(2-methylphenyl)amino]-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine
- Structure: Shares a pyrimidin-2-amine core with a thiazole substituent but includes a 2-methylphenylamino group.
- Key Differences: The bulky phenylamino substituent likely reduces solubility compared to the target’s pyridinyl-thiazole moiety. This could impact bioavailability .
Substituent Effects on Activity
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
- Structure : Contains a pyridin-3-yl group but uses a pyrazole core instead of pyrimidine.
- However, the absence of a thiazole ring may limit interactions with sulfur-binding enzyme residues .
4-(Benzenesulfonyl)-5-chloro-N-(pyridin-3-ylmethyl)-1,3-thiazol-2-amine
Pharmacokinetic and Physicochemical Properties
*LogP values estimated using fragment-based methods.
Preparation Methods
Thiazole Derivatives
- 5-Acetylthiazole derivatives are prepared via cyclization of thiourea derivatives with α-haloketones or β-ketoesters, typically under reflux conditions.
- 1-Methylthiourea reacts with ethyl 2-chloro-3-oxobutanoate in pyridine to yield ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate, which can be further modified by masking the amino group as a tert-butoxycarbonate to prevent side reactions.
- Enaminone intermediates are then generated from these masked thiazoles and used in subsequent cyclization reactions to build the pyrimidine ring.
Pyrimidin-2-amine Derivatives
- Pyrimidin-2-amines are synthesized through condensation of appropriate guanidines with β-dicarbonyl compounds or enaminones.
- Microwave irradiation can be employed to facilitate cyclization, improving yields and reducing reaction times.
- Substituted pyrimidin-2-amines bearing pyridin-3-yl groups are prepared to serve as coupling partners in the final step.
Palladium-Catalyzed Coupling
- The key step involves the palladium-catalyzed cross-coupling of pyrimidin-2-amine derivatives with brominated thiazole intermediates.
- Typical conditions include Pd catalysts (e.g., Pd(PPh3)4), bases such as cesium carbonate, and solvents like DMF or dioxane, heated under inert atmosphere.
- This method enables the formation of the C–N bond linking the pyrimidine and thiazole moieties, yielding the target compound or close analogs.
Representative Synthetic Procedures and Conditions
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Thiazole formation | 1-Methylthiourea + ethyl 2-chloro-3-oxobutanoate, pyridine, reflux | Ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate |
| 2 | Amino group masking | tert-Butoxycarbonylation | tert-Butoxycarbonate-protected thiazole |
| 3 | Enaminone formation | Alkylation with cyanomethanide | Enaminone intermediate |
| 4 | Pyrimidine ring cyclization | Reaction with phenylguanidines, microwave irradiation | Substituted pyrimidin-2-amine derivatives |
| 5 | Palladium-catalyzed coupling | Pd catalyst, base (Cs2CO3), solvent (DMF), inert atmosphere, heat | Coupled product linking pyrimidine and thiazole |
Detailed Research Findings
- Yield and Purity: Typical yields for the palladium-catalyzed coupling step range from moderate to high (50–80%), with purification by silica gel chromatography or recrystallization to achieve high purity.
- Byproducts: Side reactions can include formation of disubstituted thioureas or over-alkylated products, which require careful control of stoichiometry and reaction conditions.
- Characterization: Products are characterized by NMR (1H, 13C), HRMS, and sometimes X-ray crystallography to confirm the structure.
- Alternative Methods: Curtius rearrangement and other amine functional group transformations have been reported for related compounds but are less common for this specific structure.
Notes on Scale-Up and Practical Considerations
- The palladium-catalyzed coupling is scalable but requires rigorous exclusion of moisture and air to prevent catalyst deactivation.
- Protection of amino groups during intermediate steps is critical to avoid side reactions and improve overall yield.
- Microwave-assisted cyclization offers time efficiency and improved yields compared to conventional heating.
Summary Table of Preparation Steps
| Synthetic Stage | Key Reagents/Conditions | Notes |
|---|---|---|
| Thiazole intermediate synthesis | 1-Methylthiourea, α-haloketones, pyridine | Amino masking as tert-butoxycarbonate |
| Enaminone formation | Cyanomethanide alkylation | Intermediate for pyrimidine synthesis |
| Pyrimidine amine synthesis | Phenylguanidines, microwave irradiation | Cyclization to form pyrimidine ring |
| Palladium-catalyzed coupling | Pd catalyst, base, DMF, inert atmosphere | Forms final C–N linked compound |
| Purification | Silica gel chromatography, recrystallization | Ensures high purity for biological testing |
This comprehensive preparation method, integrating classical heterocyclic synthesis with modern coupling techniques, provides an efficient pathway to synthesize N-(4-methyl-1,3-thiazol-2-yl)-4-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine with good yields and purity suitable for further biological evaluation.
Q & A
Basic: What synthetic strategies are commonly employed to prepare thiazole-pyrimidine hybrids like this compound?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of intermediate thiazole and pyrimidine moieties. For example:
- Coupling Reactions : Use of Cs₂CO₃ as a base and CuBr as a catalyst to facilitate cross-coupling between iodopyrazole derivatives and cyclopropanamine, as demonstrated in the synthesis of similar pyrimidine-amine analogs .
- Purification : Column chromatography with solvent gradients (e.g., EtOAc/hexane) is critical for isolating pure products .
- Yield Optimization : Adjusting reaction time (e.g., 48 hours at 35°C) and stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of substrate to amine) improves efficiency .
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks to confirm regiochemistry. For instance, pyridyl protons typically appear as doublets near δ 8.8 ppm, while methyl groups on thiazole resonate at δ 2.5–2.7 ppm .
- HRMS (ESI) : Validate molecular weight (e.g., m/z 215 [M+H]⁺ for a related analog) .
- HPLC : Assess purity (>98%) using reverse-phase columns (C18) with acetonitrile/water gradients .
Advanced: How can researchers resolve discrepancies in spectroscopic data between synthetic batches?
Methodological Answer:
- Cross-Validation : Compare NMR data with structurally characterized analogs (e.g., pyrimidine-amine derivatives in and ) to identify unexpected shifts caused by tautomerism or solvation.
- Purity Checks : Use HPLC to rule out impurities. For example, a purity drop below 95% may indicate unreacted starting materials .
- Alternative Techniques : Employ 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals, especially in aromatic regions .
Advanced: What strategies optimize reaction yields in thiazole-pyrimidine hybrid synthesis?
Methodological Answer:
- Catalyst Screening : Test Pd/Cu catalysts for cross-coupling steps. For example, CuBr improved yields in cyclopropane-amine coupling .
- Solvent Selection : Polar aprotic solvents like DMSO enhance solubility of intermediates, while DMF aids in amidation reactions .
- Temperature Control : Gradual heating (e.g., 35°C to 80°C) minimizes side reactions in multi-step syntheses .
Advanced: How are structural modifications used to enhance bioactivity in analogs?
Methodological Answer:
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -CF₃) on the pyridyl ring to modulate electron density and binding affinity .
- Heterocycle Replacement : Replace thiazole with triazole (e.g., as in ) to alter π-π stacking interactions with target proteins.
- SAR Studies : Compare IC₅₀ values of analogs with varying methyl/pyridyl substitutions to identify critical pharmacophores .
Basic: What purification methods are effective for isolating this compound?
Methodological Answer:
- Column Chromatography : Use silica gel with EtOAc/hexane (10–50% gradient) to separate polar byproducts .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals. Melting points (e.g., 104–107°C) confirm consistency .
- Acid-Base Extraction : Wash organic layers with dilute HCl to remove unreacted amines .
Advanced: How to design analogs with improved pharmacokinetic properties?
Methodological Answer:
- logP Optimization : Introduce hydrophilic groups (e.g., -OH, -NH₂) on the pyrimidine ring to enhance solubility, as seen in .
- Metabolic Stability : Replace metabolically labile methyl groups with deuterated analogs to prolong half-life .
- Prodrug Approaches : Conjugate with amino acids (e.g., valine) to improve bioavailability, as demonstrated in peptidomimetic analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
